1H,3H-Pyrano[3,4-B]pyrrolizine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
507221-93-4 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2,4-dihydropyrano[3,4-b]pyrrolizine |
InChI |
InChI=1S/C10H9NO/c1-2-9-6-8-7-12-5-3-10(8)11(9)4-1/h1-4,6H,5,7H2 |
InChI Key |
VNSPPKHDPLRZHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C(=CC3=CC=CN23)CO1 |
Origin of Product |
United States |
Synthetic Methodologies for 1h,3h Pyrano 3,4 B Pyrrolizine and Its Derivatives
Retrosynthetic Analysis of the 1H,3H-Pyrano[3,4-B]pyrrolizine Nucleus
A retrosynthetic analysis of the this compound scaffold reveals several potential disconnection points, suggesting various forward synthetic strategies. The core structure consists of a pyrrolizine moiety fused with a pyran ring. Therefore, key retrosynthetic disconnections can be envisioned at the newly formed bonds that create either the pyrrolizine or the pyran ring.
One common approach involves disconnecting the pyran ring, leading to a functionalized pyrrolizine precursor. This strategy would necessitate the formation of the pyran ring in the later stages of the synthesis. Alternatively, a disconnection of the pyrrolizine ring would suggest a strategy starting from a pyran-containing scaffold, followed by the annulation of the pyrrolizine ring.
A more advanced retrosynthetic approach would involve disconnections that allow for the concurrent formation of both the pyran and pyrrolizine rings, often through cascade or multicomponent reactions. This can lead to more efficient and atom-economical syntheses. For instance, a disconnection leading to acyclic precursors that can undergo a series of intramolecular reactions to form the tricyclic system is a hallmark of domino reaction design.
Classical Multi-Step Synthetic Routes to Pyrano[3,4-B]pyrrolizines
Classical synthetic strategies towards the this compound core often involve the sequential construction of the heterocyclic rings. These multi-step approaches can be broadly categorized into two main strategies: those that form the pyrrolizine ring onto a pre-existing pyran structure, and those that construct the pyran ring onto a pyrrolizine precursor.
Strategies Involving Pyrrolizine Annulation
The annulation of a pyrrolizine ring onto a suitable precursor is a well-established method for the synthesis of various pyrrolizine-containing compounds. sharif.edu In the context of this compound synthesis, this would involve starting with a functionalized pyran derivative and building the two five-membered nitrogen-containing rings.
One plausible approach could involve the use of a pyran derivative bearing appropriate functional groups that can undergo cyclization to form the pyrrolizine core. For example, a pyran ring substituted with groups that can be converted into a 1,3-dipole and a dipolarophile could undergo an intramolecular cycloaddition to furnish the pyrrolizine skeleton.
Pyrano Ring Formation Methodologies onto Pyrrolizine Precursors
An alternative and documented approach involves the formation of the pyran ring onto a pre-existing pyrrolizine scaffold. This strategy has been demonstrated in the synthesis of pyrano[3,4-b]pyrrol-7(1H)-ones.
A specific example is the synthesis from benzyl (B1604629) β,β-diacetylenic dehydroalanine (B155165) esters. researchgate.net This method involves an intramolecular reaction that leads to the formation of the pyranone ring fused to the pyrrole (B145914) moiety of a pyrrolizine-like precursor. The reaction proceeds via a cascade of events initiated by the functionalities present on the starting dehydroalanine ester.
| Starting Material | Reagents/Conditions | Product | Reference |
| Benzyl β,β-diacetylenic dehydroalanine esters | Not specified | Pyrano[3,4-b]pyrrol-7(1H)-ones | researchgate.net |
Domino and Multicomponent Reactions for Pyrano[3,4-B]pyrrolizine Synthesis
Modern synthetic chemistry increasingly focuses on the development of domino and multicomponent reactions to enhance efficiency and sustainability. rsc.orgresearchgate.net These strategies allow for the construction of complex molecules like this compound in a single pot, often with high atom economy and stereoselectivity.
1,3-Dipolar Cycloaddition Approaches (e.g., using Azomethine Ylides)
The 1,3-dipolar cycloaddition of azomethine ylides is a powerful tool for the synthesis of pyrrolidine (B122466) and pyrrolizine ring systems. nih.govresearchgate.netnih.gov This reaction involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile. In the context of this compound synthesis, an appropriately substituted pyran derivative can serve as the dipolarophile.
For instance, a pyran ring bearing an electron-withdrawing group would be a suitable dipolarophile for reaction with an azomethine ylide generated in situ from an amino acid and an aldehyde. This intermolecular cycloaddition would lead to the formation of a pyrrolidine ring fused to the pyran, which could then be further elaborated to complete the pyrrolizine nucleus.
Alternatively, an intramolecular 1,3-dipolar cycloaddition can be envisioned. A precursor containing both the azomethine ylide precursor and the dipolarophile on the same molecule can undergo cyclization to form the fused ring system in a highly controlled manner.
| Reaction Type | Reactants | Key Intermediates | Product Type |
| Intermolecular 1,3-Dipolar Cycloaddition | Functionalized Pyran, Amino Acid, Aldehyde | Azomethine Ylide | Pyrrolidine-fused Pyran |
| Intramolecular 1,3-Dipolar Cycloaddition | Precursor with tethered azomethine ylide and dipolarophile moieties | Azomethine Ylide | Fused Pyrrolizine-Pyran system |
Cascade and Tandem Reaction Sequences
Cascade reactions, where a single reaction setup initiates a sequence of transformations, are highly desirable for the synthesis of complex heterocyclic frameworks. acs.orgresearchgate.netrsc.org The synthesis of pyrrolizine- and indolizine-fused heterocycles has been achieved through palladium(II)-catalyzed cascade transformations of functionalized alkynes. acs.orgacs.org
A plausible cascade approach for the synthesis of this compound could involve a starting material designed to undergo a series of intramolecular cyclizations. For example, a precursor containing an alkyne, a nucleophile, and other reactive functionalities could be triggered by a catalyst to undergo a cascade of bond formations, ultimately leading to the desired tricyclic product. Such a strategy offers the potential for high efficiency and the ability to generate significant molecular complexity in a single step.
Catalytic Approaches in Pyrano[3,4-B]pyrrolizine Synthesis
Catalytic methods provide powerful and efficient pathways for the construction of complex heterocyclic frameworks like this compound. These approaches offer advantages in terms of reaction rates, yields, and selectivity.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of key carbon-carbon and carbon-heteroatom bonds. While direct synthesis of the this compound core using these methods is an emerging area, principles from the synthesis of related pyrrole and indolizine (B1195054) structures are highly applicable. organic-chemistry.orgnih.gov Catalysts based on zinc, rhodium, and copper have proven effective in constructing the pyrrole or pyrrolizine core from various precursors. organic-chemistry.orgnih.gov
For instance, zinc iodide (ZnI2) and rhodium complexes have been used to catalyze the conversion of dienyl azides into substituted pyrroles at room temperature. organic-chemistry.org This method is tolerant of a wide range of functional groups, suggesting its potential for creating functionalized pyrrole intermediates that could be further elaborated into the pyrano[3,4-B]pyrrolizine system. organic-chemistry.org Similarly, copper-catalyzed multi-component reactions have been developed for the synthesis of indolizines, involving the formation of both C–N and C–C bonds under solvent-free conditions. nih.gov The adaptation of such strategies could provide a direct route to the target scaffold from simple starting materials.
Table 1: Overview of Relevant Transition Metal-Catalyzed Reactions
| Catalyst | Reaction Type | Example Substrates | Key Advantages |
|---|---|---|---|
| Zinc Iodide (ZnI₂) / Rhodium complex | Cyclization of dienyl azides | Dienyl azides | Mild reaction conditions (room temp.), cost-effective (for ZnI₂), good functional group tolerance. organic-chemistry.org |
Organocatalysis and Biocatalysis in Stereoselective Synthesis
Organocatalysis and biocatalysis have emerged as powerful tools for asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity. semanticscholar.orgnih.gov These methods are particularly relevant for producing chiral this compound analogues, which are of significant interest in medicinal chemistry.
Organocatalysis, often employing small chiral organic molecules like proline and its derivatives, can facilitate key bond-forming reactions. clockss.orgdntb.gov.ua For example, proline-catalyzed asymmetric Mannich and Michael addition reactions are fundamental for creating stereocenters in precursors to heterocyclic systems. clockss.org The principles of iminium and enamine catalysis, which are central to organocatalysis, can be applied to construct chiral pyrrolidine intermediates that serve as building blocks for the target pyranopyrrolizine core.
Biocatalysis utilizes enzymes to perform highly selective chemical transformations. semanticscholar.orgnih.gov Enzymes such as ketoreductases (KREDs), transaminases, and lipases offer unparalleled stereocontrol in the synthesis of chiral alcohols, amines, and other functional groups. nih.govnih.govdntb.gov.ua A biocatalytic reduction of a prochiral ketone within a pyrrolizine precursor could establish a key stereocenter. Combination approaches, where organocatalysis and biocatalysis are used in a one-pot cascade, represent a highly efficient strategy for synthesizing complex chiral molecules from simple starting materials. nih.gov
Table 2: Catalytic Methods for Stereoselective Synthesis
| Catalyst Type | Specific Catalyst Example | Transformation | Key Feature |
|---|---|---|---|
| Organocatalysis | L-proline | Asymmetric Mannich reaction | Forms chiral β-amino carbonyl compounds. clockss.org |
| Organocatalysis | Diarylprolinol silyl (B83357) ethers | Asymmetric Michael addition | Creates chiral γ-nitro ketones. nih.gov |
| Biocatalysis | Ketoreductases (KREDs) | Asymmetric reduction of ketones | Produces chiral alcohols with high enantiomeric excess. nih.gov |
| Biocatalysis | Transaminases | Asymmetric synthesis of amines | Converts prochiral ketones directly to chiral amines. mdpi.com |
Green Chemistry Aspects in Synthetic Protocols
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The application of these principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly manufacturing processes.
Solvent-Free and Aqueous Media Syntheses
A primary goal of green chemistry is to minimize the use of volatile organic solvents. researchgate.net Solvent-free synthesis, or solid-state reaction, offers a clean and efficient alternative, often leading to higher yields and simpler work-up procedures. researchgate.netias.ac.in Multi-component reactions are particularly well-suited to solvent-free conditions. For example, the synthesis of pyranopyrazoles has been achieved by reacting benzaldehydes, ethyl acetoacetate, hydrazine (B178648) hydrate, and malononitrile (B47326) under solvent-free conditions using a reusable acidic ionic liquid as a catalyst. ias.ac.in This approach highlights the potential for high atom economy and reduced waste. ias.ac.innih.gov
Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. sid.ir Performing organic reactions in aqueous media can be challenging but offers significant environmental benefits. L-proline has been used as a catalyst for the one-pot synthesis of pyrano[2,3-d]pyrimidinone derivatives in an aqueous ethanol (B145695) medium, demonstrating the feasibility of complex heterocyclic synthesis in green solvents. sid.ir
Microwave-Assisted and Photochemical Methods
Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.netgsconlinepress.comresearchgate.net This technique has been successfully applied to the synthesis of various pyran-fused heterocycles, including pyranopyrazoles and pyrrolo-pyran derivatives. gsconlinepress.comresearchgate.netconsensus.app The rapid and uniform heating provided by microwaves can enhance the efficiency of multi-component reactions, making it a valuable tool for constructing the this compound skeleton. researchgate.net
Ultrasound irradiation is another green technique that can promote chemical reactions through the phenomenon of acoustic cavitation. nih.gov It has been used for the atom-efficient formation of pyrano[3,4-e] sid.irresearchgate.netoxazines, demonstrating its utility in synthesizing fused pyran systems under environmentally benign conditions. nih.gov
Table 3: Green Synthetic Protocols for Related Heterocycles
| Green Method | Conditions | Catalyst/Medium | Advantages |
|---|---|---|---|
| Aqueous Media | Room Temperature | L-proline / H₂O-EtOH | Environmentally safe, simple work-up, inexpensive. sid.ir |
| Solvent-Free | Room Temperature | Acidic Ionic Liquid | High yields, short reaction times, reusable catalyst, no chromatography. ias.ac.in |
| Microwave-Assisted | Dry ethanol | Piperidine | Rapid synthesis (2-8 minutes), enhanced reaction rates. gsconlinepress.com |
| Ultrasound-Assisted | KF/basic alumina (B75360) | Dimethyl carbonate | Energy saving, atom economy, clean reactions. nih.gov |
Stereoselective Synthesis of Chiral this compound Analogues
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the development of new therapeutics. Stereoselective synthesis of chiral this compound analogues can be achieved through several strategic approaches. The main strategies for synthesizing chiral pyrrolizidine (B1209537) cores, which are applicable here, involve either the cyclization of a suitably substituted chiral pyrrolidine derivative or the simultaneous construction of both rings via transannular cyclization. researchgate.net
Catalyst-controlled asymmetric synthesis is a highly attractive method. As discussed in section 2.4.2, chiral organocatalysts and enzymes can introduce stereocenters with high fidelity. nih.gov For example, a chiral thiourea (B124793) catalyst could be used for an asymmetric Michael addition to form a key intermediate, which is then subjected to a stereoselective bioreduction using a ketoreductase to yield a product with two defined stereocenters. nih.gov Another powerful approach involves the use of chiral metal complexes. A dinuclear zinc-ProPhenol complex, for instance, has been successfully used in an asymmetric [3 + 3] annulation reaction to synthesize chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives with excellent yields and enantioselectivities (up to 99% ee). mdpi.com Such methodologies, based on cooperative Brønsted base and Lewis acid activation, could be adapted for the asymmetric synthesis of the pyranopyrrolizine scaffold.
Substrate-controlled synthesis provides an alternative route, where the chirality is derived from an enantiomerically pure starting material, such as an amino acid like L-proline or a carbohydrate. This inherent chirality then directs the stereochemical outcome of subsequent transformations leading to the final chiral product.
Table 4: Strategies for Stereoselective Synthesis
| Strategy | Method | Catalyst/Chiral Source | Example Outcome |
|---|---|---|---|
| Catalyst-Controlled | Asymmetric Annulation | Chiral dinuclear zinc complex | Access to complex chiral scaffolds with excellent enantioselectivity (>99% ee). mdpi.com |
| Catalyst-Controlled | Sequential Organo- and Biocatalysis | Chiral thiourea and Ketoreductase | Synthesis of chiral γ-nitro alcohols with high diastereo- and enantiomeric ratios. nih.gov |
| Substrate-Controlled | Cyclization of Chiral Precursor | L-proline derivative | Construction of the bicyclic core from an enantiopure building block. researchgate.net |
Chemical Reactivity and Transformation of 1h,3h Pyrano 3,4 B Pyrrolizine
Electrophilic Aromatic Substitution Reactions on the Pyrrolizine Moiety
The pyrrolizine core of the molecule is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The nitrogen atom in the pyrrolizine ring donates electron density to the aromatic system, thereby activating it towards electrophiles. The directing effects of the fused pyran ring and the bridgehead nitrogen will influence the regioselectivity of these reactions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For the 1H,3H-Pyrano[3,4-b]pyrrolizine system, it is anticipated that substitution will preferentially occur at positions where the electron density is highest and steric hindrance is minimized. The presence of activating groups on the pyrrolizine ring would further enhance the rate of substitution. Conversely, deactivating groups would disfavor the reaction. uci.edu
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Substitution at electron-rich positions of the pyrrole (B145914) ring |
| Bromination | Br₂, FeBr₃ | Substitution at electron-rich positions of the pyrrole ring |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at electron-rich positions of the pyrrole ring |
Nucleophilic Additions and Substitutions on the Pyrano Ring
The pyran ring, containing an oxygen atom, introduces sites susceptible to nucleophilic attack. The nature of the pyran ring in this compound, specifically whether it exists in a pyran-2-one or pyran-4-one-like form after modification, will significantly dictate its reactivity. In related pyran-containing fused systems, the pyrone moiety readily reacts with nucleophiles. researchgate.net
For instance, if a carbonyl group were present on the pyran ring, it would be a prime target for nucleophiles such as organometallic reagents, hydrides, and amines. This could lead to addition products or, in some cases, ring-opening. The reactivity is highly dependent on the functional groups present on the pyrone ring. researchgate.net
Ring-Opening and Rearrangement Reactions of the Fused System
The fused ring system of this compound can be susceptible to ring-opening and rearrangement reactions under specific conditions. For example, treatment of related pyrano[3,2-c]quinoline derivatives with nitrogen nucleophiles can lead to the opening of the pyran ring, followed by recyclization to form different heterocyclic systems. researchgate.net Similarly, the pyrrolinium ion in related structures can undergo ring-opening upon reaction with nucleophiles. researchgate.net
In the case of this compound, acidic or basic conditions, or the presence of strong nucleophiles, could potentially induce cleavage of the ether linkage in the pyran ring or cleavage of bonds within the pyrrolizine core, leading to rearranged products or entirely new heterocyclic scaffolds. The synthesis of pyrazolo[3,4-b]pyridines through the ring-opening of isobenzofuranone serves as an analogous example of how a heterocyclic ring can be opened and transformed. researchgate.net
Oxidation and Reduction Chemistry
The oxidation and reduction of this compound would target specific functionalities within the molecule. The pyrrole ring is generally susceptible to oxidation, which can lead to the formation of pyrrolinones or ring-opened products. The specific outcome would depend on the oxidant used and the reaction conditions.
Reduction of the molecule could potentially saturate the pyran ring or the pyrrole ring, depending on the reducing agent and the substrate's specific structure. For example, catalytic hydrogenation might reduce the double bonds in the heterocyclic rings.
Functional Group Interconversions on Peripheral Substituents
Should the this compound core bear peripheral substituents, a wide array of functional group interconversions can be envisioned. These transformations are crucial for modifying the properties of the molecule and for synthesizing a library of derivatives.
Table 2: Examples of Potential Functional Group Interconversions
| Initial Functional Group | Reagent(s) | Resulting Functional Group |
| Ester | LiAlH₄ | Alcohol |
| Carboxylic Acid | SOCl₂, then R₂NH | Amide |
| Nitro | H₂, Pd/C | Amine |
| Ketone | NaBH₄ | Alcohol |
These reactions would follow standard organic chemistry principles and are essential for creating diverse chemical structures from a common scaffold.
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
The development of derivatives of this compound is critical for exploring its potential biological activities through structure-activity relationship (SAR) studies. Pyrrolizine derivatives have shown a wide range of biological activities, including anticancer and anti-inflammatory properties. researchgate.net The synthesis of various analogs of the core structure allows for the systematic evaluation of how different substituents and their positions affect the biological profile.
Derivatization can be achieved through various synthetic strategies, including:
Modification of the Pyrrolizine Ring: Introducing substituents via electrophilic substitution reactions.
Modification of the Pyran Ring: Functionalizing the pyran ring through nucleophilic additions or by introducing substituents.
Annulation of Additional Rings: Fusing other heterocyclic rings to the pyranopyrrolizine scaffold, as has been demonstrated with related pyrrolizine systems to create pyrimido[5,4-a]pyrrolizines and pyrido[3,2-a]pyrrolizines. researchgate.net
Post-Ugi Modification: A strategy used for synthesizing functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which could potentially be adapted. rsc.orgnih.gov
These derivatization strategies are instrumental in optimizing the lead compounds for desired therapeutic effects.
Theoretical and Computational Investigations of 1h,3h Pyrano 3,4 B Pyrrolizine
Quantum Chemical Calculations of Electronic Structure and Aromaticity
There are no available studies that have performed quantum chemical calculations, such as Hartree-Fock (HF) or Density Functional Theory (DFT), to specifically determine the electronic structure, molecular orbital energies (HOMO-LUMO), or aromaticity of the 1H,3H-Pyrano[3,4-b]pyrrolizine molecule. Such calculations are crucial for understanding its stability, reactivity, and potential as a chromophore or an electronic material.
Molecular Dynamics Simulations for Conformational Analysis
A search of the literature yielded no molecular dynamics (MD) simulations focused on the conformational landscape of this compound. MD simulations would be essential to understand the flexibility of the fused ring system, the accessible conformations of the non-aromatic portions of the molecule, and how it might interact with a biological receptor or solvent molecules.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
No DFT studies detailing the reaction mechanisms, potential energy surfaces, or transition states for the synthesis or reactivity of this compound have been published. This information is vital for optimizing synthetic routes and predicting the outcomes of chemical transformations.
Computational Prediction of Structure-Property Relationships (excluding prohibited properties)
Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models specifically for this compound or its close analogues are not described in the literature. nih.govnih.gov Such models are powerful for predicting the properties of new derivatives based on their chemical structure.
In Silico Design and Virtual Screening of Novel this compound Derivatives
While virtual screening and in silico design are common strategies in drug discovery, nih.govyoutube.com there is no evidence of these techniques being applied to a library specifically built around the this compound core. The existing research focuses on other heterocyclic scaffolds. nih.govnih.gov
No Direct Research Found for this compound Analogues
Despite a comprehensive search of scientific literature, no specific research articles detailing the molecular and biological activities of this compound analogues were identified. The search encompassed targeted queries for its interaction with biological macromolecules, including enzyme inhibition and activation, receptor binding, and nucleic acid interactions, as well as its influence on cellular pathways such as apoptosis and cell cycle regulation.
Extensive database searches were conducted to locate studies on the synthesis and biological evaluation of the specific this compound scaffold. These searches included broad and specific terms related to its potential activities, such as "enzyme inhibition," "receptor binding," "apoptosis," and "cell cycle regulation."
The search results consistently yielded information on related but structurally distinct heterocyclic systems, including:
Pyrrolizine derivatives: General studies on the anticancer and enzymatic activities of various pyrrolizine-containing compounds were found. These highlighted activities such as the inhibition of cyclin-dependent kinase 2 (CDK-2) and tubulin polymerization, leading to apoptosis and cell cycle arrest.
Pyrano[3,4-b]indole analogues: Research on this scaffold focused on its role as an inhibitor of HCV NS5B polymerase.
Pyrazolo[3,4-b]pyridine derivatives: A significant body of research exists for this class of compounds, detailing their activities as inhibitors of various kinases, including CDKs, and their potential as anticancer agents that induce apoptosis and modulate the cell cycle.
Pyrano[4,3-b]pyrrole and Pyrano[2,3-b]pyridine analogues: Studies on these related structures have explored their antiviral and other biological activities.
However, no literature could be found that specifically investigates the this compound core structure as requested in the outline. This suggests that this particular heterocyclic system is either not yet synthesized, not extensively studied for its biological activities, or is described under a different nomenclature not captured by the performed searches.
Due to the strict requirement to focus solely on this compound, and the absence of specific data in the public domain, it is not possible to generate the requested scientific article with the specified detailed research findings and data tables for each subsection of the outline. Fulfilling the request would necessitate speculation or the inclusion of data from unrelated compounds, which would violate the principles of scientific accuracy.
Should literature on this specific compound become available, the requested article could be generated.
Molecular Biological Activities and Mechanistic Insights of 1h,3h Pyrano 3,4 B Pyrrolizine Analogues
Cellular Pathway Modulation
Inflammatory Response Pathways
Analogues of 1H,3H-Pyrano[3,4-b]pyrrolizine have been shown to modulate key inflammatory pathways, primarily through the inhibition of enzymes and transcription factors that are central to the inflammatory cascade.
One of the principal mechanisms by which these compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, particularly the inducible isoform COX-2, are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. A series of N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives have been synthesized and evaluated as dual inhibitors of COX and 5-lipoxygenase (5-LOX), another crucial enzyme in the inflammatory process that produces leukotrienes. nih.gov
Furthermore, recent research into tricyclic derivatives based on the pyrano[3,4-b]pyrrolizine scaffold has identified their potential as K-Ras inhibitors. google.com The K-Ras protein is a critical node in cell signaling, and its downstream pathways include the PI3K/AKT/mTOR axis and the Ral-GEFs signaling pathway. google.com Importantly, these cascades can lead to the activation of NF-κB (nuclear factor kappa B), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. google.com By inhibiting K-Ras, these pyrano[3,4-b]pyrrolizine derivatives can thus suppress NF-κB activity, representing a significant mechanism for controlling inflammation. google.com
Structure-Activity Relationship (SAR) Studies for Biological Potency
The biological potency of this compound analogues is profoundly influenced by their chemical structure. SAR studies have provided critical insights into how specific substituents, their positions on the heterocyclic core, and the compound's stereochemistry dictate molecular interactions and, consequently, biological efficacy.
Positional and Substituent Effects on Molecular Interactions
Research on various pyrrolizine derivatives has demonstrated that the nature and position of substituent groups are critical for their anti-inflammatory activity. In a study of N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamides, the substituent at the 6-position of the pyrrolizine ring played a key role in modulating COX inhibition. nih.gov
For instance, the introduction of a 2-chloroacetyl moiety resulted in a compound with remarkably increased anti-inflammatory activity compared to the parent compound. nih.gov Conversely, replacing this chloro atom with a 4-methylpiperazin-1-yl group led to a sharp decrease in activity. nih.gov This highlights the importance of both electronic and steric factors of the substituent in the interaction with the target enzyme's active site.
| Compound ID | Substituent at 6-position | Key SAR Finding | Reference |
| 13 | 2-chloroacetamido | Showed the highest anti-inflammatory activity in the series. | nih.gov |
| 14 | 6-(2-(4-methylpiperazin-1-yl)acetamido) | Sharp decrease in activity compared to compound 13. | nih.gov |
| 16 | 6-benzamido | Displayed high anti-inflammatory activity. | nih.gov |
| 17 | 6-(4-methylphenylsulfonamido) | Showed high anti-inflammatory and analgesic activities. | nih.gov |
Stereochemical Influence on Biological Efficacy
The three-dimensional arrangement of atoms in this compound analogues is a crucial determinant of their biological function. The fused ring system creates multiple chiral centers, leading to the existence of various stereoisomers. These isomers can exhibit significantly different binding affinities for their biological targets.
Patent literature describing pyrano[3,4-b]pyrrolizine derivatives as K-Ras inhibitors explicitly details the synthesis of specific stereoisomers, such as tert-butyl (4aR,8aS,9aR)-hexahydro-lH,3H-pyrano[3,4-b]pyrrolizine-8a(6H)-carboxylate. google.com The designation of specific configurations (R and S) at the chiral centers (4a, 8a, and 9a) underscores the stereospecificity of the interaction with the target protein. This implies that only an isomer with the correct spatial orientation of its functional groups can fit effectively into the binding pocket of the enzyme, highlighting the critical role of stereochemistry in achieving the desired biological efficacy. google.com
In Vitro Biological Screening Methodologies and Assays (excluding clinical)
A variety of in vitro assays are employed to identify and characterize the biological activity of this compound analogues, particularly concerning their anti-inflammatory potential. These non-clinical methods are essential for initial screening, mechanism of action studies, and lead optimization.
The primary screening of these compounds often involves cell-free enzyme inhibition assays. For pyrrolizine analogues targeting the arachidonic acid pathway, this includes quantifying the inhibition of COX-1 and COX-2 enzymes. nih.gov These assays measure the ability of the compounds to block the conversion of arachidonic acid into prostaglandins, and the results are typically expressed as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov
Cell-based assays are crucial for evaluating the effects of these compounds in a more biologically relevant context. A common approach involves using macrophage cell lines, such as RAW 264.7, or primary cells like splenocytes. nih.govrsc.org These cells are stimulated with an inflammatory agent, most commonly lipopolysaccharide (LPS), to mimic an inflammatory state. nih.govrsc.org Researchers then measure the ability of the test compounds to inhibit the production of key inflammatory mediators.
Key parameters measured in these cell-based assays include:
Nitric Oxide (NO) Production: Inhibition of LPS-induced NO production is a common indicator of anti-inflammatory activity. rsc.org
Pro-inflammatory Cytokines: The levels of cytokines like Tumor Necrosis Factor-alpha (TNF-α) are measured, often using ELISA (Enzyme-Linked Immunosorbent Assay). nih.gov
Gene and Protein Expression: The effect of the compounds on the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and COX-2 is analyzed at both the mRNA level (using techniques like RT-qPCR) and the protein level (using Western Blotting). nih.govrsc.org
| Assay Type | Methodology | Purpose | Reference |
| Enzyme Inhibition | Cell-free COX-1/COX-2 inhibition assay | To determine direct inhibitory potency against key inflammatory enzymes. | nih.gov |
| Cell-Based Assay | LPS-stimulated RAW 264.7 macrophage cells | To assess the inhibition of inflammatory mediators in a cellular context. | rsc.org |
| Mediator Quantification | Measurement of Nitric Oxide (NO) and TNF-α production (ELISA) | To quantify the reduction of specific pro-inflammatory molecules. | nih.govrsc.org |
| Gene Expression Analysis | RT-qPCR for iNOS, COX-2, and TACE mRNA | To understand the compound's effect on the transcription of inflammatory genes. | nih.govrsc.org |
| Protein Expression Analysis | Western Blot for iNOS and COX-2 proteins | To confirm that changes in gene expression translate to reduced protein levels. | rsc.org |
| Cytotoxicity Assay | Neutral Red (NR) or MTT assay | To ensure that the observed anti-inflammatory effects are not due to general cell toxicity. | researchgate.net |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1h,3h Pyrano 3,4 B Pyrrolizine
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental formula of a compound with high accuracy and confidence. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental composition.
For 1H,3H-Pyrano[3,4-B]pyrrolizine (C₁₀H₁₁NO), HRMS can distinguish its molecular formula from other isomeric compounds or those with very similar nominal masses. Using techniques like electrospray ionization (ESI), the molecule is typically protonated to form the [M+H]⁺ ion. The instrument then measures its exact mass. The experimentally determined mass is compared against the theoretical masses of potential formulas, with a low mass error (typically <5 ppm) confirming the correct composition. ethz.ch
Furthermore, the high resolution allows for the analysis of the isotopic pattern. The relative abundances of the M+1 and M+2 peaks, arising from the natural abundance of ¹³C, ¹⁵N, and ¹⁷O/¹⁸O isotopes, provide additional confirmation of the elemental formula. This technique is routinely applied in the analysis of complex nitrogen-containing heterocyclic compounds, including pyrrolizidine (B1209537) alkaloids and their derivatives. ethz.chnih.govmdpi.com
Table 1: Representative HRMS Data for this compound
| Parameter | Value | Description |
| Molecular Formula | C₁₀H₁₁NO | The elemental composition of the neutral molecule. |
| Ion Formula | [C₁₀H₁₂NO]⁺ | The formula of the protonated molecular ion ([M+H]⁺). |
| Theoretical m/z | 162.09134 | The calculated exact mass of the [M+H]⁺ ion. |
| Measured m/z | 162.09119 | A hypothetical experimentally measured exact mass. |
| Mass Error | -0.92 ppm | The difference between theoretical and measured mass, confirming the formula. |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed covalent framework of a molecule in solution. ipb.ptresearchgate.net While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of atoms, advanced 2D NMR experiments are essential for assembling the complex, fused-ring structure of this compound. diva-portal.org
Two-dimensional (2D) NMR experiments distribute spectral information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei. youtube.com For this compound, a combination of experiments is used to build the structure piece by piece. nih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). sdsu.edu It is used to establish proton-proton connectivity within individual spin systems. For example, it would reveal the correlations between adjacent protons in the pyrrolizine and pyran rings, allowing for the mapping of the aliphatic portions of the structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.edu Each cross-peak in an HSQC spectrum represents a one-bond C-H connection (¹JCH), providing an unambiguous link between the proton and carbon skeletons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. diva-portal.org Cross-peaks arise from through-space dipole-dipole interactions. NOESY is critical for determining the relative stereochemistry and conformation of the molecule. For the non-aromatic, puckered rings of this compound, NOESY can reveal which protons are on the same face of the molecule.
J-Resolved Spectroscopy: This technique separates chemical shift information and spin-spin coupling constants into two different dimensions. It is particularly useful for deciphering complex multiplets in the 1D ¹H spectrum, allowing for the accurate measurement of J-coupling constants, which can provide further conformational information. researchgate.net
Table 2: Expected 2D NMR Correlations for Structural Elucidation of this compound
| Experiment | Correlation Type | Information Gained | Example Application |
| COSY | ¹H ↔ ¹H (2-3 bonds) | Identifies adjacent protons within spin systems. | Mapping the H-5/H-6/H-7 and H-1/H-8/H-9 spin systems. |
| HSQC | ¹H ↔ ¹³C (1 bond) | Connects protons to their directly attached carbons. | Assigning each carbon atom based on its attached proton's chemical shift. |
| HMBC | ¹H ↔ ¹³C (2-4 bonds) | Connects spin systems and confirms quaternary carbons. | Correlation from H-1 to C-3 and C-4a establishes the pyran-pyrrolizine fusion. |
| NOESY | ¹H ↔ ¹H (through space) | Determines spatial proximity and relative stereochemistry. | Observing a correlation between H-1 and H-9 would indicate their cis relationship. |
While solution-state NMR reveals the structure of an averaged, solvated molecule, Solid-State NMR (SSNMR) provides information about a molecule in its solid, crystalline, or amorphous form. youtube.com This technique is crucial for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. acs.orgnih.gov Different polymorphs can have distinct physical properties, and SSNMR is a primary tool for their characterization. rsc.org
In SSNMR, anisotropic interactions like chemical shift anisotropy (CSA) and dipolar couplings, which are averaged out in solution, are retained and provide rich structural information. youtube.com Techniques like Magic Angle Spinning (MAS) are used to average these interactions to obtain high-resolution spectra. Cross-Polarization (CP-MAS) experiments enhance the signal of low-abundance nuclei like ¹³C. By comparing the ¹³C CP-MAS spectra of different batches of this compound, one can identify if different polymorphs are present, as distinct crystal packing environments will lead to different chemical shifts. nih.gov
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of molecular structure. nih.gov It provides a precise three-dimensional model of the molecule as it exists in the crystal lattice, revealing bond lengths, bond angles, and torsional angles. For a molecule like this compound, this technique would definitively confirm the connectivity and the conformation of the fused, non-planar rings.
If a chiral derivative of this compound is synthesized or isolated, X-ray crystallography can determine its absolute configuration. nih.gov Through the anomalous dispersion effect, it is possible to distinguish between a molecule and its non-superimposable mirror image. nih.gov The Flack parameter is a key value refined during the analysis that indicates whether the correct enantiomer has been modeled. A value close to zero for the correct structure confirms the absolute configuration with high confidence.
Table 3: Representative Crystallographic Data for a Heterocyclic Compound
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | The crystal lattice system. |
| Space Group | P2₁/c | The symmetry group of the crystal. |
| a (Å) | 8.51 | Unit cell dimension. |
| b (Å) | 12.34 | Unit cell dimension. |
| c (Å) | 9.87 | Unit cell dimension. |
| β (°) | 105.2 | Unit cell angle. |
| Volume (ų) | 1001.5 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental data. |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used for the analysis of chiral molecules. pg.edu.pl These methods measure the differential interaction of a molecule with left- and right-circularly polarized light. wiley.comcas.czwiley.com While the parent this compound may not be chiral, many of its natural or synthetic derivatives could possess stereocenters.
CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum displays positive or negative peaks, known as Cotton effects, which are characteristic of the spatial arrangement of atoms around the chromophores in a chiral molecule. pg.edu.pl By comparing the experimental CD spectrum to spectra predicted by quantum-chemical calculations or to the spectra of related compounds with known stereochemistry, the absolute configuration of the chiral centers in a derivative of this compound can be determined. ORD, which measures the rotation of the plane of polarized light as a function of wavelength, provides complementary information. pg.edu.pl These techniques are powerful, non-destructive methods for stereochemical assignment, especially when single crystals for X-ray analysis cannot be obtained. nih.gov
Advanced Chromatographic Techniques (e.g., HPLC-MS/MS, GC-MS) for Purity Assessment and Mixture Analysis
The structural elucidation and purity assessment of synthetic compounds such as this compound are critically dependent on advanced analytical methodologies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) represent the gold standard for the separation, identification, and quantification of this compound, ensuring its purity and characterizing its presence within complex mixtures. The application of these techniques is paramount in both synthetic chemistry for quality control and in metabolomic studies for the identification of related compounds.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This method is particularly well-suited for the analysis of pyrrolizidine alkaloids and their derivatives, which are often present at trace levels in complex matrices. acs.orgnih.govcabidigitallibrary.org The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation of the target analyte from impurities and other components. nih.gov
For the purity assessment of this compound, a reversed-phase HPLC setup is typically employed. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of moderately polar compounds like the target molecule. nih.govbund.deresearchgate.net The mobile phase often consists of a gradient mixture of an aqueous solution containing a buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov This gradient elution is crucial for separating compounds with a wide range of polarities that might be present in a crude synthetic mixture.
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique for pyrrolizidine alkaloids as it is a soft ionization method that typically produces a prominent protonated molecular ion [M+H]⁺, which can be used for identification and quantification. nih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by isolating the precursor ion and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions. This process, known as multiple reaction monitoring (MRM), allows for highly specific detection and quantification, even in the presence of co-eluting interferences. researchgate.net
Detailed Research Findings:
While specific studies on this compound are not widely published, research on analogous pyrrolizidine alkaloids provides a framework for its analysis. For instance, a study on the quantification of adonifoline, a retronecine-type pyrrolizidine alkaloid, utilized HPLC-MS/MS with a C18 column and a mobile phase of acetonitrile and aqueous formic acid. The method demonstrated good linearity over a concentration range of 0.12-4.18 µg/mL, showcasing the technique's suitability for quantitative analysis. researchgate.net Another study on various pyrrolizidine alkaloids in teas employed a C18 column with a gradient of aqueous ammonium formate/formic acid and methanol, achieving complete separation of critical isomers like lycopsamine (B1675737) and intermedine. nih.gov Such methodologies can be readily adapted for the analysis of this compound.
The following table outlines a hypothetical, yet representative, HPLC-MS/MS method for the purity assessment of this compound based on established methods for similar compounds.
| Parameter | Condition |
| Chromatography System | UPLC/HPLC System |
| Column | C18, 100 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | 5 mM Ammonium Formate and 0.1% Formic Acid in Water |
| Mobile Phase B | 95% Methanol with 5 mM Ammonium Formate and 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 2,000 V |
| Drying Gas Temperature | 300 °C |
| Fragmentor Voltage | 100 V |
| Monitored Transition | Specific m/z of [M+H]⁺ > product ion |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another cornerstone analytical technique for the analysis of volatile and thermally stable compounds. While many pyrrolizidine alkaloids are not sufficiently volatile for direct GC analysis, derivatization can be employed to increase their volatility and thermal stability. researchgate.net For a compound like this compound, derivatization with agents such as heptafluorobutyric anhydride (B1165640) can make it amenable to GC-MS analysis. researchgate.net This technique is particularly useful for confirming the identity of the compound and for detecting impurities that may not be readily apparent by HPLC.
In a typical GC-MS analysis, the derivatized sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column, often coated with a non-polar or semi-polar stationary phase, separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). EI is a hard ionization technique that generates a wealth of fragment ions, creating a unique mass spectrum that serves as a "fingerprint" for the compound, allowing for unambiguous identification by comparison to spectral libraries. nih.gov
Detailed Research Findings:
The application of GC-MS for the analysis of pyrrolizidine alkaloids often involves a reduction step followed by derivatization. researchgate.net For example, a sensitive GC-MS method for determining 1,2-unsaturated pyrrolizidine alkaloids in honey involved purification on MCX cartridges, reduction of the alkaloids to their common backbone structures, and subsequent derivatization with heptafluorobutyric anhydride. researchgate.net This method achieved a low limit of quantification of 1 µg/kg, demonstrating its high sensitivity. researchgate.net Such a derivatization strategy could be explored for this compound to enable its analysis by GC-MS.
The following table provides a hypothetical GC-MS method for the analysis of derivatized this compound.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
| Derivatization Agent | Heptafluorobutyric anhydride (HFBA) |
Emerging Applications of 1h,3h Pyrano 3,4 B Pyrrolizine Scaffolds in Chemical Sciences
Applications in Materials Science (e.g., Organic Semiconductors, Fluorescent Dyes)
While specific studies on the application of 1H,3H-Pyrano[3,4-b]pyrrolizine in materials science are not extensively documented, the characteristics of related pyran-fused and pyrrole-containing heterocycles provide a strong basis for their potential in this field.
Organic Semiconductors: The planarity and electron-rich nature of the pyrrolizine core, combined with the electronic properties of the pyran ring, could endow this compound derivatives with semiconducting properties. The ability to tune the electronic characteristics through substitution on the heterocyclic rings is a key feature in the design of organic semiconductors. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the HOMO and LUMO energy levels, a critical factor for their use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Research on other nitrogen-containing polycyclic aromatic compounds has demonstrated their potential in electronic applications.
Fluorescent Dyes: Many heterocyclic compounds containing pyran rings are known for their fluorescent properties. For example, derivatives of pyrano[4,3-b]quinolizine have been shown to exhibit fluorescence, with some demonstrating aggregation-induced emission enhancement (AIEE), a highly desirable property for materials used in organic light-emitting diodes (OLEDs) and bio-imaging. nih.govmdpi.com The emission wavelengths of these related compounds can range from blue to green, and their photophysical properties can be fine-tuned by chemical modification. nih.govmdpi.com It is plausible that derivatives of this compound could also be developed as novel fluorescent dyes with unique spectral characteristics.
Below is an illustrative data table of the photophysical properties of related 3-phenylpyrano[4,3-b]quinolizine derivatives, which could serve as a model for future studies on this compound systems. nih.govmdpi.com
| Compound | Absorption Max (λabs, nm) in EtOH | Emission Max (λem, nm) in EtOH | Fluorescence Quantum Yield (ΦF) in EtOH |
| Compound 3 | 382 | 446 | 0.25 |
| Compound 4 | 386 | 510 | 0.18 |
| Compound 5 | 380 | 446 | 0.11 |
| Compound 6 | 380 | 515 | 0.03 |
| Compound 7 | 390 | 512 | 0.15 |
| Compound 8 | 390 | 514 | 0.08 |
| Compound 9 | 384 | 450 | 0.12 |
| Compound 10 | 384 | 514 | 0.05 |
This table presents data for 3-phenylpyrano[4,3-b]quinolizine derivatives as reported in the literature and is intended to be illustrative of the types of properties that could be relevant for this compound derivatives.
Role in Supramolecular Chemistry and Host-Guest Systems
The field of supramolecular chemistry, which focuses on non-covalent interactions, offers potential avenues for the application of this compound derivatives. The nitrogen and oxygen heteroatoms within the scaffold can act as hydrogen bond acceptors, while the aromatic pyrrole (B145914) ring can participate in π-π stacking interactions. These features are fundamental to the formation of host-guest complexes and self-assembled supramolecular architectures.
Although direct examples involving this compound are yet to be reported, the principles of host-guest chemistry suggest that appropriately functionalized derivatives could act as guests, binding within the cavities of macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. Such complexation can alter the physicochemical properties of the guest molecule, leading to applications in areas such as drug delivery, sensing, and catalysis. The design of specific host-guest systems would depend on the size, shape, and electronic complementarity between the this compound derivative and the host molecule.
Use as Ligands in Asymmetric Catalysis
The pyrrolizine core of this compound is a chiral scaffold. The presence of stereocenters at the bridgehead positions and potentially on the pyran ring makes these compounds attractive candidates for development as chiral ligands in asymmetric catalysis. The synthesis of enantiomerically pure derivatives would be a prerequisite for such applications.
The nitrogen atom in the pyrrolizine ring and the oxygen atom in the pyran ring could serve as coordination sites for metal centers, forming chiral metal complexes. These complexes could then be employed to catalyze a variety of asymmetric reactions, such as hydrogenations, cycloadditions, and carbon-carbon bond-forming reactions, with the potential for high enantioselectivity. The development of pyrano-fused heterocyclic ligands is an active area of research, and the unique steric and electronic properties of the this compound framework could offer new opportunities in this domain. For instance, various pyran-based structures have been utilized in catalytic processes. nih.govoalib.com
Development of Fluorescent Probes and Imaging Agents (non-clinical)
The potential fluorescent properties of this compound derivatives, as discussed in the materials science section, also make them promising candidates for the development of fluorescent probes and imaging agents for non-clinical applications. A fluorescent probe's effectiveness relies on its ability to change its fluorescence output (intensity, wavelength, or lifetime) in response to a specific analyte or environmental change.
Derivatives of the related pyrano[4,3-b]quinolizine have been investigated as fluorescent probes for detecting metal ions. nih.gov By incorporating specific recognition moieties into the this compound scaffold, it may be possible to design probes that are selective for particular ions, reactive oxygen species, or other biologically relevant molecules. The AIEE phenomenon, observed in some related heterocycles, is particularly advantageous for imaging applications as it leads to a "turn-on" fluorescence signal in the aggregated state, reducing background noise and enhancing sensitivity. nih.govmdpi.com
Precursors in Complex Organic Synthesis (e.g., natural product synthesis)
The pyrrolizidine (B1209537) alkaloid core is a common structural motif found in a wide variety of natural products with diverse biological activities. The synthesis of these complex molecules is a significant area of organic chemistry research. The this compound scaffold, containing a pre-built pyrrolizine ring system, could serve as a valuable synthetic intermediate or precursor for the total synthesis of certain natural products or their analogues.
The reactivity of the pyran ring, for example through ring-opening reactions or cycloadditions, could be exploited to introduce further complexity and functionality. The synthesis of pyrrolo[3,4-b]pyridin-5-ones, which are aza-analogues of the isoindolin-1-one (B1195906) core found in bioactive compounds, has been demonstrated through multi-component reactions, showcasing the utility of related pyrrolo-fused systems in building complex molecular architectures. nih.gov The development of synthetic routes to functionalized this compound derivatives would be the first step towards realizing their potential in this area.
Future Research Directions and Challenges in 1h,3h Pyrano 3,4 B Pyrrolizine Chemistry
Development of More Efficient, Sustainable, and Scalable Synthetic Routes
The practical application of 1H,3H-pyrano[3,4-b]pyrrolizine and its derivatives is currently hampered by the lack of efficient and scalable synthetic methods. Future research must prioritize the development of novel synthetic strategies that are not only high-yielding but also environmentally friendly and economically viable for large-scale production.
One promising approach is the use of green chemistry principles, such as utilizing ultrasound irradiation and employing catalysts like KF/basic alumina (B75360). nih.gov These methods can save energy, improve atom economy, and lead to cleaner reactions with inexpensive and green reagents. nih.gov Additionally, the development of one-pot multicomponent reactions, which allow for the synthesis of complex molecules from simple starting materials in a single step, presents a significant opportunity. researchgate.netresearchgate.net For instance, efficient methods have been developed for related pyrano-fused heterocycles using ionic liquids as both solvent and promoter, often at atmospheric pressure. researchgate.net Exploring similar strategies for the this compound core could lead to more sustainable and efficient synthetic protocols.
Furthermore, the exploration of novel catalytic systems, including metal-catalyzed and organocatalyzed reactions, could provide new pathways to this heterocyclic system. For example, InBr3 has been shown to catalyze the intramolecular Michael addition for the synthesis of related tetrahydro-pyrano[3,4-b]indoles. researchgate.net Investigating similar catalysts for the construction of the this compound skeleton is a worthwhile endeavor.
The table below summarizes some efficient synthetic strategies that could be adapted for the synthesis of this compound derivatives.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Ultrasound-assisted synthesis | Use of ultrasound irradiation, often with a catalyst like KF/basic alumina. nih.gov | Energy efficiency, atom economy, clean reactions, use of green reagents. nih.gov |
| Multicomponent reactions | One-pot synthesis from three or more starting materials. researchgate.netresearchgate.net | High efficiency, reduced waste, rapid access to molecular diversity. researchgate.net |
| Ionic liquid-promoted synthesis | Use of ionic liquids as both solvent and promoter. researchgate.net | Can be performed at atmospheric pressure, often with high yields. researchgate.net |
| InBr3-catalyzed Michael addition | Catalyzes intramolecular cyclization. researchgate.net | Potential for stereoselective synthesis of the pyran ring. |
Elucidation of Undiscovered Molecular Targets and Biological Pathways
While some derivatives of similar pyrano-fused heterocyclic systems have shown biological activity, the specific molecular targets and biological pathways of this compound derivatives remain largely unexplored. A critical area for future research is the systematic biological evaluation of a diverse library of these compounds to identify their therapeutic potential.
For instance, related pyrido[3,4-b]indole derivatives have demonstrated potent broad-spectrum anticancer activity by potentially targeting the MDM2-p53 pathway. nih.govlongdom.org Similarly, pyrano[3,4-b]indoles have been identified as potent and selective inhibitors of the HCV NS5B polymerase. nih.gov Investigating whether this compound derivatives can modulate these or other clinically relevant targets is a key research objective. High-throughput screening campaigns against a panel of cancer cell lines and viral enzymes could uncover novel biological activities.
Furthermore, identifying the specific molecular targets is crucial for understanding the mechanism of action and for rational drug design. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the protein targets of active compounds. Once a target is identified, further studies will be needed to elucidate the downstream biological pathways that are affected. This knowledge will be instrumental in optimizing the lead compounds for improved potency and selectivity.
Exploration of Novel Chemical Reactivity Patterns and Transformations
Understanding the fundamental chemical reactivity of the this compound core is essential for the synthesis of new derivatives and for exploring its potential in various chemical transformations. The reactivity of this heterocyclic system is influenced by the interplay of the pyran and pyrrolizine rings.
Future research should focus on systematically investigating the reactivity of the different positions of the this compound nucleus towards electrophilic and nucleophilic reagents. For example, the reactivity of related pyrano[3,2-c]quinoline-3-carbonitriles differs significantly depending on the pyran-2-one or pyran-4-one moiety and the functional groups present. researchgate.net Similar detailed studies on this compound are needed.
Moreover, the exploration of novel ring-opening and ring-closing reactions could lead to the synthesis of unusual and structurally diverse heterocyclic compounds. For instance, the acid-induced ring-opening of tetrahydro-1H-pyridazino[3,4-b]indoles has been shown to produce non-fused indole-pyrazol-5-ones. mdpi.com Investigating analogous transformations with the this compound system could unveil new synthetic possibilities. The development of umpolung strategies, which reverse the normal polarity of a functional group, could also lead to novel C-alkylation patterns on the pyrrolizine ring. mdpi.com
Integration with Artificial Intelligence and Machine Learning for Compound Design and Synthesis Prediction
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and development of novel this compound derivatives. nih.gov These computational tools can be applied to various aspects of the research pipeline, from compound design to synthesis planning. nih.gov
Generative AI models can be trained on existing chemical data to design new molecules with desired properties, such as high binding affinity for a specific biological target or favorable pharmacokinetic profiles. springernature.comresearchgate.net These models can explore vast chemical spaces to identify novel and synthetically accessible this compound derivatives that might not be conceived through traditional medicinal chemistry approaches.
The table below highlights the potential applications of AI and ML in this compound research.
| AI/ML Application | Description | Potential Impact |
| Generative Compound Design | AI models generate novel molecular structures with desired properties. springernature.comresearchgate.net | Accelerates the identification of new lead compounds with improved activity and ADME profiles. |
| Retrosynthesis Prediction | AI algorithms predict synthetic routes to target molecules. cas.orgnih.gov | Optimizes synthesis planning, reduces experimental effort, and suggests novel synthetic strategies. researchgate.net |
| Property Prediction | ML models predict biological activity, toxicity, and physicochemical properties. nih.gov | Enables in silico screening of virtual libraries, prioritizing compounds for synthesis and testing. |
Addressing Stereochemical Control and Regioselectivity Challenges
The synthesis of this compound derivatives often presents challenges related to stereochemical control and regioselectivity. The presence of multiple chiral centers and reactive sites in the molecule requires precise control over the reaction conditions to obtain the desired isomer.
Future research should focus on developing stereoselective synthetic methods to control the configuration of the chiral centers in the pyran and pyrrolizine rings. This could involve the use of chiral catalysts, auxiliaries, or starting materials. For example, in the synthesis of related pyrazolo[3,4-b]pyridines, the use of non-symmetrical 1,3-dicarbonyl compounds can lead to the formation of two regioisomers, and controlling the reaction conditions is crucial to achieve high regioselectivity. mdpi.com Similar challenges are expected in the synthesis of this compound, and systematic studies are needed to understand and control the regiochemical outcome of key reactions.
The development of regioselective functionalization methods for the this compound core is also a critical research area. This will enable the targeted modification of specific positions of the molecule to fine-tune its biological activity and physicochemical properties.
Interdisciplinary Research Opportunities in Chemical Biology and Materials Science
The unique structural features of this compound make it an attractive scaffold for interdisciplinary research in chemical biology and materials science.
In chemical biology, derivatives of this compound could be developed as chemical probes to study biological processes. For example, fluorescently labeled derivatives could be used to visualize specific cellular components or to track the localization of a target protein. The development of photoaffinity labeling probes based on this scaffold could also aid in the identification of novel protein targets.
In materials science, the planar and electron-rich nature of the this compound system suggests its potential application in the development of novel organic electronic materials. For instance, related heterocyclic systems have been investigated for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Future research could explore the synthesis and characterization of this compound-based polymers and small molecules for these applications. The ability to tune the electronic properties of the molecule through chemical modification makes it a versatile building block for the design of new functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
